Dimethyl Tetrahydropyran-4,4-dicarboxylate

Vue d'ensemble

Description

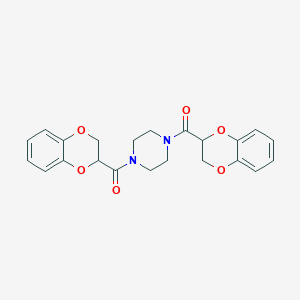

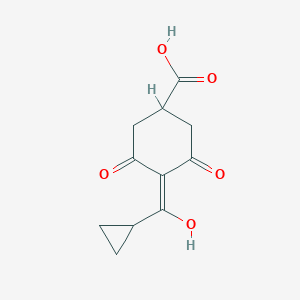

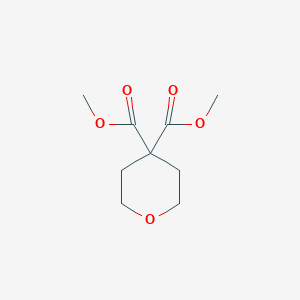

Dimethyl tetrahydropyran-4,4-dicarboxylate is a chemical compound that is part of the tetrahydropyran family, a group of organic compounds that contain a six-membered ether ring with five carbon atoms and one oxygen atom. The compound is characterized by the presence of two ester groups, each attached to the fourth carbon of the tetrahydropyran ring, and two methyl groups, making it a dimethyl ester derivative.

Synthesis Analysis

The synthesis of tetrahydropyran derivatives has been explored in various studies. For instance, a highly diastereoselective synthesis of 2,6-disubstituted 4-(dimethoxymethyl)tetrahydropyrans was achieved using TMSOTf-promoted Prins–pinacol cyclization, which provides an efficient procedure to synthesize functionalized tetrahydropyrans with an acetal group at the C4 position . Additionally, a stereoselective synthesis of 2,6-syn-dimethyl-tetrahydropyran derivatives was reported, involving the treatment of 6-methyl-tetrahydropyran derivatives with Me3Al, which proceeds via a 1,2-hydride shift and methyl group insertion . These methods highlight the versatility and potential for creating various substituted tetrahydropyrans, including dimethyl tetrahydropyran-4,4-dicarboxylate.

Molecular Structure Analysis

The molecular structure of tetrahydropyran derivatives can be complex, with various substituents influencing the overall configuration. Single crystal X-ray diffraction and spectroscopic studies have been used to confirm the structure of synthesized compounds, ensuring the correct stereochemistry and substitution patterns are achieved . The presence of substituents such as methyl groups and ester functionalities can significantly affect the physical and chemical properties of the tetrahydropyran derivatives.

Chemical Reactions Analysis

Tetrahydropyran derivatives can undergo a range of chemical reactions. For example, the conversion of aldehydes to 1,3-dioxan-4-ones, followed by methylenation and a stereocontrolled aluminum-mediated rearrangement, can afford substituted tetrahydropyrans . Moreover, tetrahydropyran and its derivatives can be synthesized through one-pot multicomponent reactions, as demonstrated by the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using starch solution as a catalyst . These reactions showcase the reactivity of tetrahydropyran derivatives and their potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of dimethyl tetrahydropyran-4,4-dicarboxylate and related compounds are influenced by their molecular structure. The introduction of ester groups and methyl substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the use of ultrasound-mediated synthesis of 4-substituted 1,4-dihydropyridine-3,5-dicarboxylates demonstrates the influence of reaction conditions on the synthesis of related compounds, with advantages such as shorter reaction times and high yields . Additionally, the crystal structure analysis of substituted new 4,8-dihydropyrano[3,2-b]-pyrans containing chlorokojic acid moiety revealed intramolecular hydrogen bonding, which can impact the stability and reactivity of these compounds .

Applications De Recherche Scientifique

Synthesis Methods :

- Tetrahydropyran derivatives, including Dimethyl Tetrahydropyran-4,4-dicarboxylate, have been synthesized for potential application as small-molecule inhibitors targeting specific proteins such as the SKP2 E3 ligase. These compounds have demonstrated growth-inhibitory activities in cell-based assays, with some showing enantioselective inhibition properties (Shouksmith et al., 2015).

- Parallel solution-phase synthesis methods have been developed for 1,4-dihydropyridine derivatives and pyrazolo[4,3-c]pyridine derivatives from dimethyl acetone-1,3-dicarboxylate, highlighting the potential utility of Dimethyl Tetrahydropyran-4,4-dicarboxylate in producing a library of compounds for various applications (Baškovč et al., 2009).

Application in Biological Studies :

- Functionalized tetrahydropyran and dihydropyran derivatives synthesized using Dimethyl Tetrahydropyran-4,4-dicarboxylate were assessed for cytotoxicity against various human solid tumor cells. The results indicate the relevance of certain groups in the biological activity, suggesting potential applications in medicinal chemistry (Miranda et al., 2006).

Chemical Synthesis and Structural Analysis :

- The compound has been used in the synthesis of highly functionalized dihydropyrans, showcasing its versatility in organic synthesis. These compounds were produced through unexpected reactions involving dimethyl oxoglutaconate and α,β-unsaturated hydrazones, leading to highly substituted dihydropyrans (Mullins et al., 2009).

- In the study of stereochemistry, Dimethyl Tetrahydropyran-4,4-dicarboxylate was used to investigate the formation of tetrahydropyranes through reactions with acetaldehyde, providing insights into the mechanisms of formation and stereochemical outcomes (Tavernier et al., 2010).

Advancements in Synthetic Chemistry :

- The compound has been instrumental in the development of novel synthetic methodologies for creating tetrahydropyran derivatives, which are essential segments in various marine polycyclic ethers. These methodologies involve unique reactions, such as the insertion of a methyl group, highlighting the compound's role in advancing synthetic chemistry (Maemoto et al., 2009).

Safety and Hazards

Dimethyl Tetrahydropyran-4,4-dicarboxylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, get medical advice or attention. If it comes into contact with skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice or attention. Contaminated clothing should be removed and washed before reuse .

Propriétés

IUPAC Name |

dimethyl oxane-4,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIZXJJKKRZQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCOCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453849 | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

CAS RN |

149777-00-4 | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl Tetrahydropyran-4,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.